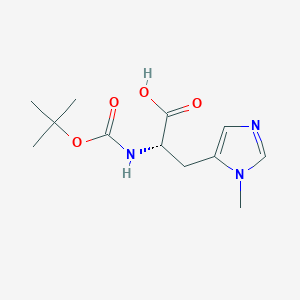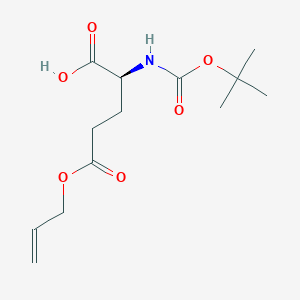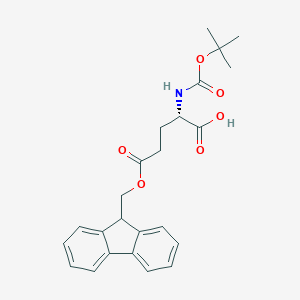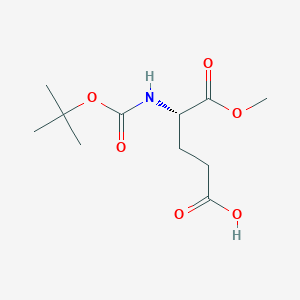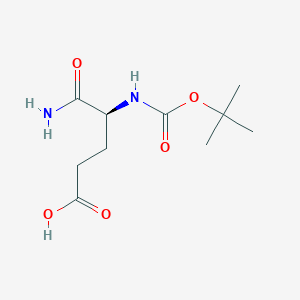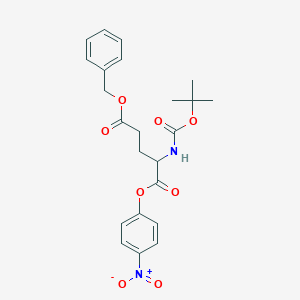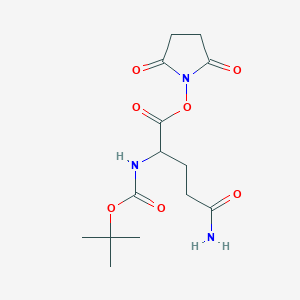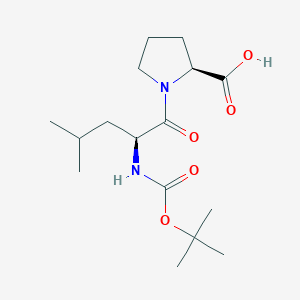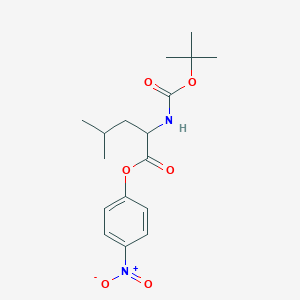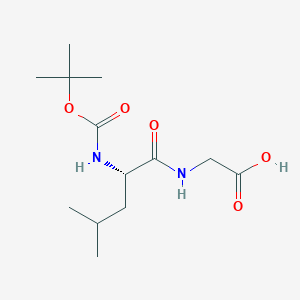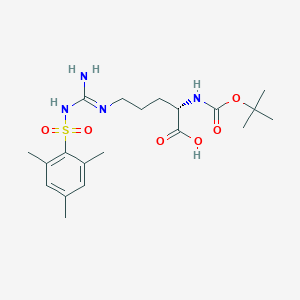
Boc-Arg(Mts)-OH
描述
Boc-Arg(Mts)-OH: is a derivative of the amino acid arginine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino group is protected by a mesitylene-2-sulfonyl (Mts) group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions during the assembly of peptides.
科学研究应用
Chemistry:
Peptide Synthesis: Boc-Arg(Mts)-OH is widely used in solid-phase peptide synthesis (SPPS) to protect the amino and guanidino groups of arginine, allowing for the selective formation of peptide bonds.
Biology:
Protein Engineering: It is used in the synthesis of peptides and proteins for research in protein engineering and structure-function studies.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用机制
Target of Action
Boc-Arg(Mts)-OH is primarily used in peptide synthesis . The compound’s primary targets are peptides that are synthesized on Boc-based resins . These peptides play a crucial role in various biological processes, including cell signaling, immune responses, and metabolic regulation.
Mode of Action
This compound interacts with its targets through a process known as Boc-based solid-phase peptide synthesis (SPPS) . In this process, the Boc group serves as the N α-amino protecting group . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis . When this compound is used, it leads to the degradation of target proteins . This degradation is mediated by the proteasome, a large protein complex responsible for degrading unwanted or damaged proteins .
Result of Action
The result of this compound’s action is the synthesis of peptides with specific sequences . These peptides can then exert their biological effects, depending on their specific sequences and structures. In some cases, the use of this compound can lead to the degradation of target proteins .
生化分析
Biochemical Properties
The specific biochemical properties of Boc-Arg(Mts)-OH are not widely documented in the literature. It is known that this compound is used in the synthesis of peptides . The exact enzymes, proteins, and other biomolecules it interacts with would depend on the specific peptide being synthesized.
Cellular Effects
As a compound used in peptide synthesis, its primary role is likely in the production of specific peptides within a laboratory setting . The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism would be indirect and dependent on the specific peptides being synthesized.
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. It is used in the creation of specific peptides, which can then interact with various biomolecules, potentially influencing enzyme activity and gene expression . The exact details of these interactions would depend on the specific peptides being synthesized.
Temporal Effects in Laboratory Settings
As a compound used in peptide synthesis, its effects would likely be related to the stability and degradation of the peptides it helps produce .
Metabolic Pathways
As a compound used in peptide synthesis, it may be involved in the production of peptides that participate in various metabolic pathways .
Transport and Distribution
As a compound used in peptide synthesis, its distribution would likely be related to the locations where the peptides it helps produce are needed .
Subcellular Localization
As a compound used in peptide synthesis, it would likely be found wherever the synthesis machinery for peptides is located within the cell .
准备方法
Synthetic Routes and Reaction Conditions:
Protection of Arginine: The synthesis of Boc-Arg(Mts)-OH typically begins with the protection of the amino group of arginine using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is carried out in an organic solvent like dichloromethane.
Protection of Guanidino Group: The guanidino group of arginine is then protected using mesitylene-2-sulfonyl chloride (Mts-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is also carried out in an organic solvent like dichloromethane.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Deprotection Reactions: Boc-Arg(Mts)-OH undergoes deprotection reactions to remove the Boc and Mts groups. The Boc group is typically removed using trifluoroacetic acid (TFA), while the Mts group is removed using reagents like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Coupling Reactions: this compound is used in peptide coupling reactions where the protected arginine is incorporated into a growing peptide chain. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) for Mts removal.
Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Major Products:
Deprotected Arginine: After deprotection, the major product is free arginine.
Peptide Chains: In coupling reactions, the major products are peptides containing the arginine residue.
相似化合物的比较
Boc-Arg(Tos)-OH: Similar to Boc-Arg(Mts)-OH but uses tosyl (Tos) as the protecting group for the guanidino group.
Fmoc-Arg(Pbf)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group for the amino group and 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) as the protecting group for the guanidino group.
Uniqueness:
Protection Efficiency: this compound provides efficient protection of both the amino and guanidino groups, making it highly suitable for peptide synthesis.
Deprotection Conditions: The deprotection conditions for this compound are well-established and provide high yields of the desired products.
属性
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQVNSGMVITAR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



